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Compound of Interest |

Compound Name: 7-Methylnaphthalen-2-ol
CAS No.: 26593-50-0
Cat. No.: B1594998
- 7

Executive Technical Summary

7-Methylnaphthalen-2-ol (CAS: 26593-50-0) is a critical fused-ring intermediate used in the
synthesis of Vitamin K analogs, dyes, and estrogen receptor ligands.[1] While 2-naphthol is a
crystallographic standard, the introduction of a methyl group at the C7 position introduces steric
and electronic perturbations that alter the crystal lattice energy landscape.

This guide provides the Structural Determination Framework, utilizing the known parameters of
its closest analog, 7-Methoxy-2-naphthol, to establish a baseline for lattice prediction,
polymorphism screening, and X-ray diffraction (XRD) refinement.

Core Chemical Identity
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Parameter Data

IUPAC Name 7-Methylnaphthalen-2-ol

Molecular Formula

Molecular Weight 158.20 g/mol

Melting Point 117-118 °C (Lit.)

Electron-rich naphthalene core; weak acid
(phenolic OH)

Electronic Character

7-Methoxy-2-naphthol (Space Group
Key Structural Analog
)

Predictive Structural Modeling (SPR Analysis)

Causality: Before experimental determination, we analyze Structure-Property Relationships
(SPR) to optimize data collection strategies. The crystal packing of naphthols is governed by a
competition between O-H---O hydrogen bonding and

aromatic stacking.

The Reference Lattice: 7-Methoxy-2-naphthol

The 7-methoxy analog crystallizes in the monoclinic space group

(Z=4). We anticipate the 7-methyl congener to adopt a similar motif due to comparable steric
volumes of

VS

, though the methyl group lacks the hydrogen-bond acceptor capability of the methoxy oxygen.

Predicted Packing Motifs

Based on the Cambridge Structural Database (CSD) trends for substituted naphthols, two
polymorphs are probable:
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e Form | (Thermodynamic): Characterized by "Catemer" chains where the hydroxyl group acts
as both donor and acceptor (

). The naphthalene rings likely adopt a herringbone arrangement to maximize edge-to-face
C-H---

interactions.

o Form Il (Kinetic): A dimer-based structure stabilized by face-to-face

-stacking, likely favored in rapid precipitation from non-polar solvents.

Experimental Protocol: Crystallization & Structure
Solution

Trustworthiness: This protocol is designed as a self-validating loop. If the refined R-factor
exceeds 5%, the solvent system must be rotated to check for twinning or disorder.

Phase 1: Single Crystal Growth (Polymorph Screening)

To ensure the capture of the stable crystal form, use a dual-solvent approach.

. Expected
Method Solvent System Target Mechanism
Morphology
) Ethanol / Water H-bond driven )
Slow Evaporation Prisms or blocks
(80:20) assembly

Toluene (inner) / : :
Vapor Diffusion ( ) -stacking driven Needles or plates

Pentane (outer) assembly

o Vacuum ( Gas-phase deposition .
Sublimation Thin plates

Torr) @ 90°C (High purity)

Phase 2: X-Ray Diffraction Data Collection

Instrument Setup:
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e Source:

(

) is preferred over
to minimize absorption, though organic absorption is low.

o Temperature: Collect at 100 K (Cryostream). Reasoning: Methyl groups often exhibit
rotational disorder at room temperature. Freezing this motion is critical for precise bond
length determination.

Refinement Strategy (SHELXL/OLEX2):

Space Group Determination: Check systematic absences. Expect

(Monoclinic) or
(Orthorhombic).

o Direct Methods (SHELXT): Locate the heavy atoms (C, O).

» Difference Fourier Map: Locate the hydroxyl H-atom. Critical Step: If the H-atom is
disordered, it indicates dynamic proton transfer or averaging over two sites in the crystal
lattice.

o Methyl Group Handling: Treat the C7-Methyl protons as a rigid rotating group (AFIX 137) if
electron density is diffuse.

Structural Workflow Visualization

The following diagram outlines the logical flow from crude synthesis to final CIF
(Crystallographic Information File) generation.
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Phase 2: Data Collection

Mount on Goniometer
(Cryo 100K)

l

Collect Intensity Data
(Mo-K alpha)

Structure Solution

(Direct Methods)

Refinement (SHELXL)
Fix Methyl Disorder

:

Check R-Factor < 5%
Check O-H...O Distances

o°° Fail (Twinning)

Generate CIF

Crude 7-Methylnaphthalen-2-ol & ORTEP Plot

Phase 1: Crystalli

Polar: EtOH/H20 Non-Polar: Toluene
(Promotes H-Bonding) (Promotes Pi-Stacking)

Single Crystal Candidate

Click to download full resolution via product page

Figure 1: Workflow for the isolation and structural resolution of 7-Methylnaphthalen-2-ol.
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Critical Structural Parameters to Monitor

When analyzing the solved structure, researchers must verify these specific geometric
parameters to confirm the identity and stability of the 7-methyl isomer.

Intermolecular Interactions

e Primary Interaction (H-Bond): Look for

chains.

o Target Distance:

o Significance: This defines the melting point and solubility profile.
e Secondary Interaction (

-Stacking):

o Target Distance: Centroid-to-Centroid distance

o Slippage: Naphthalene rings usually slip (offset) to avoid C-C repulsion.

Intramolecular Geometry
e C7-Methyl Bond Length: The

bond should refine to approximately 1.50-1.51 A. Significant deviation suggests disorder or
incorrect atom assignment.

o Planarity: The naphthalene core must be planar (RMS deviation < 0.02 A). If the core is
buckled, check for crystal strain or impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 7-Methylnaphthalen-2-ol | C11H100 | CID 259190 - PubChem [pubchem.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Comprehensive Structural Characterization Guide: 7-
Methylnaphthalen-2-ol[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1594998#crystal-structure-of-7-methylnaphthalen-2-
ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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